4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol is a complex organic compound that features both imidazole and pyrazole rings attached to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with a benzene derivative that has suitable functional groups for further modification. The imidazole and pyrazole rings can be introduced through cyclization reactions involving appropriate precursors such as diamines and dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidazole and pyrazole rings can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)phenol: Contains an imidazole ring attached to a phenol group.
4-(1H-pyrazol-1-yl)phenol: Features a pyrazole ring attached to a phenol group.
Benzimidazole derivatives: Compounds with a benzimidazole ring attached to various substituents
Uniqueness
4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol is unique due to the presence of both imidazole and pyrazole rings in a single molecule, which can provide a diverse range of chemical and biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-7-1-2-8(11(18)3-7)12-9(4-15-16-12)10-5-13-6-14-10/h1-6,17-18H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRRQFJFMPDKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.